4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide
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Description
4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C20H21FN4O4S2 and its molecular weight is 464.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of novel compounds with potential antimicrobial activity has been a significant area of research involving similar chemical structures. For example, the synthesis of various fluoro-substituted sulphonamide benzothiazole compounds, including thiazole and morpholine derivatives, has been explored for antimicrobial screening. These compounds are synthesized hoping to achieve potent biodynamic agents due to the known pharmacological potentials of benzothiazoles and sulphonamide compounds, which include antimicrobial activities (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Antimicrobial Activity
The antimicrobial potency of novel compounds, including sulfonamides and carbamates derived from similar chemical structures, has been investigated through screening against bacterial and fungal strains. These studies aim to discover compounds with good to potent antimicrobial activity, highlighting the potential of these novel compounds in addressing microbial resistance and infection treatment (Janakiramudu et al., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the affinity and orientation of synthesized compounds at the active enzyme sites, particularly for enzymes involved in microbial growth inhibition. These studies help in understanding the potential antimicrobial activity of the synthesized compounds at a molecular level, providing insights into their mechanism of action and enhancing the development of more effective antimicrobial agents (Janakiramudu et al., 2017).
Photophysical Properties and ESIPT Process
Research on the modulation of the Excited-State Intramolecular Proton Transfer (ESIPT) process in dimers based on similar chemical structures has been conducted to assess the influence of the bridge on photophysical properties. These studies explore the potential of such compounds in developing fluorescent probes or materials with specific optical properties (Heyer, Massue, & Ulrich, 2017).
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)16-6-3-14(4-7-16)19(26)23-24-20-22-17-8-5-15(21)9-18(17)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHYYLESDQJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.